molecular formula C24H23N3O3 B2638207 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea CAS No. 1203116-76-0

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2638207
CAS No.: 1203116-76-0
M. Wt: 401.466
InChI Key: PXGHROCTLQJRFF-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea is a synthetic small molecule of significant interest in medicinal chemistry and agrochemical research. Its core structure incorporates a 1,2,3,4-tetrahydroquinoline scaffold, a motif recognized for its diverse biological activities. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. In anticancer research, this urea derivative is designed to target key biological pathways within the tumor microenvironment. The aryl urea moiety is a privileged structure in oncology, found in compounds that act as immunomodulators by inhibiting the PD-1/PD-L1 immune checkpoint interaction to enhance T-cell-mediated cancer cell death . Furthermore, similar urea-based small molecules have demonstrated potent antiangiogenic effects by inhibiting VEGFR-2, a critical receptor in tumor blood vessel formation . The structural features of this compound suggest potential as a dual-targeting agent, capable of simultaneously disrupting cancer cell immune evasion and tumor angiogenesis . In agrochemical research, the 1,2,3,4-tetrahydroquinoline scaffold is a key structure in developing novel fungicides. Studies on structurally related N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide compounds have shown excellent in vitro and in vivo fungicidal activity against economically significant pathogens such as Valsa mali and Sclerotinia sclerotiorum, in some cases outperforming commercial standards . The presence of specific substituents on the tetrahydroquinoline ring is known to play a critical role in this bioactivity . Researchers can utilize this compound to explore its full mechanistic profile and efficacy in these and other biological systems.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-30-21-13-11-19(12-14-21)25-24(29)26-20-10-9-17-8-5-15-27(22(17)16-20)23(28)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGHROCTLQJRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline through the condensation of benzoyl chloride with tetrahydroquinoline in the presence of a base such as pyridine. The intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted tetrahydroquinoline.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea exhibits various biological activities:

  • Antimicrobial Activity : Compounds containing tetrahydroquinoline structures have been shown to possess antimicrobial properties. The presence of the methoxyphenyl group may enhance these effects by improving solubility and bioavailability.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are common among similar structures in medicinal chemistry.
  • Anticancer Potential : The unique structural arrangement allows for interactions with biological targets involved in cancer progression. Further research is needed to elucidate specific mechanisms of action.

Case Study 1: Structure-Activity Relationship (SAR)

A series of N-substituted benzoyl derivatives were synthesized and evaluated for their antifungal activity. Modifications at specific positions significantly affected their potency, indicating that careful design can enhance biological efficacy .

Case Study 2: Bioavailability Optimization

Another study focused on optimizing the bioavailability of tetrahydroquinoline derivatives. This research provided insights into enhancing the therapeutic profile of this compound by modifying solubility and absorption characteristics .

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea is largely dependent on its interaction with biological targets. It may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Predicted pKa
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea Not reported Benzoyl-tetrahydroquinolinyl, 4-methoxyphenyl urea
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea Not reported Benzoyl-tetrahydroquinolinyl, naphthalen-1-ylmethyl urea
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea C15H15ClN2O2 Benzyl, 4-chlorophenyl, methoxy 290.74 12.75 ± 0.70
1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)urea C29H28FN3O2 Fluorophenyl-cyclopentyl, tetrahydroquinolinyl urea 481.56 (est.)

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound likely improves solubility compared to the naphthalen-1-ylmethyl group in or the chlorophenyl group in .
  • Molecular Weight : The target compound is expected to have a higher molecular weight than but lower than the fluorophenyl-cyclopentyl analog in .

Biological Activity

The compound 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea has garnered significant attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3OC_{24}H_{23}N_3O, with a molecular weight of approximately 385.46 g/mol. The compound features a tetrahydroquinoline core, a benzoyl group, and a urea linkage, contributing to its diverse biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC24H23N3O
Molecular Weight385.46 g/mol
LogP4.0469
Polar Surface Area61.62 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that tetrahydroquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways including the modulation of cell cycle regulators and apoptosis-related proteins .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. For instance:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression, similar to other quinoline derivatives that have shown efficacy against various cancer types.
  • Receptor Modulation : It may also act as an antagonist or agonist at specific receptors involved in tumor growth and metastasis.

Antimicrobial Activity

Additionally, compounds derived from the tetrahydroquinoline structure have been reported to possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi . The exact mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of tetrahydroquinoline derivatives, including variations of the target compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antiproliferative effects .

Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial activity of related compounds against common pathogens. The study found that several derivatives exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .

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